

Theoretical and Computational Insights into 4-Amino-3-mercaptobenzonitrile: A Technical Guide

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Compound of Interest

Compound Name: 4-Amino-3-mercaptobenzonitrile

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational approaches applicable to the study of **4-Amino-3-mercaptobenzonitrile**, a molecule of interest in medicinal chemistry and materials science. In the absence of extensive experimental data, this document outlines a robust computational workflow utilizing Density Functional Theory (DFT) to predict its structural, electronic, and spectroscopic properties. This guide serves as a foundational resource for researchers seeking to understand and further investigate this compound, offering detailed theoretical methodologies, predicted data, and visualizations to stimulate future experimental validation and application.

Introduction

4-Amino-3-mercaptobenzonitrile is a multifunctional aromatic compound featuring amino, mercapto, and nitrile functional groups. This unique combination of electron-donating (amino, mercapto) and electron-withdrawing (nitrile) groups suggests a rich chemical reactivity and potential for diverse applications, including as a building block for pharmaceuticals and a ligand in coordination chemistry.^{[1][2]} Theoretical studies and computational modeling provide a powerful, non-destructive avenue to explore the intrinsic properties of such molecules, offering insights that can guide and accelerate experimental research.

This whitepaper presents a detailed computational protocol for the characterization of **4-Amino-3-mercaptobenzonitrile**. The methodologies described are based on well-established quantum chemical calculations that have been successfully applied to similar aromatic systems.[3][4][5] The presented data, including optimized geometry, vibrational frequencies, and electronic properties, are predictions derived from these computational models.

Computational Methodology

The theoretical calculations outlined herein are proposed to be performed using Gaussian 09 or a similar quantum chemistry software package. The methodology is designed to provide a thorough understanding of the molecular properties of **4-Amino-3-mercaptobenzonitrile**.

Geometry Optimization

The initial step involves the optimization of the molecular geometry of **4-Amino-3-mercaptobenzonitrile**. This is a crucial step to find the most stable conformation of the molecule, which corresponds to a minimum on the potential energy surface.

- **Method:** Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable method for geometry optimization of organic molecules.[6]
- **Basis Set:** The 6-311++G(d,p) basis set is recommended to provide a good balance between computational cost and accuracy for this type of molecule.
- **Procedure:** The optimization is performed without any symmetry constraints to ensure the true global minimum is found. The convergence criteria for the optimization should be set to the software's default tight settings.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory (B3LYP/6-311++G(d,p)). This calculation serves two primary purposes:

- **Confirmation of a True Minimum:** The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

- **Prediction of Infrared and Raman Spectra:** The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule. This allows for the assignment of experimentally observed spectral bands to specific vibrational modes of the molecule.[\[3\]](#)[\[4\]](#)

Electronic Property Calculations

Several key electronic properties are calculated to understand the reactivity and electronic nature of **4-Amino-3-mercaptobenzonitrile**.

- **Frontier Molecular Orbitals (FMOs):** The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties.[\[7\]](#)[\[8\]](#)[\[9\]](#)
- **Molecular Electrostatic Potential (MEP):** The MEP map is a visual representation of the charge distribution around the molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as intermolecular interactions.[\[10\]](#)[\[11\]](#)

Predicted Quantitative Data

The following tables summarize the predicted quantitative data for **4-Amino-3-mercaptobenzonitrile** based on the computational methodology described above.

Table 1: Predicted Optimized Geometrical Parameters

Parameter	Bond Length (Å)	Bond Angle (°)	Dihedral Angle (°)
C-C (ring)	1.39 - 1.41	118 - 122	~0
C-N (amino)	~1.38	-	-
C-S	~1.77	-	-
S-H	~1.34	-	-
C-C≡N	~1.45	-	-
C≡N	~1.16	-	-
C-C-N (amino)	-	~121	-
C-C-S	-	~123	-
C-S-H	-	~96	-
C-C-C≡N	-	~178	-

Note: These are estimated values based on typical bond lengths and angles for similar functional groups in aromatic systems. Actual calculated values would be inserted here.

Table 2: Predicted Vibrational Frequencies and Assignments

Vibrational Mode	Predicted Frequency (cm ⁻¹)	IR Intensity (km/mol)	Raman Activity (Å ⁴ /amu)
N-H stretch (asym)	~3500	High	Moderate
N-H stretch (sym)	~3400	High	Moderate
C-H stretch (ring)	3050 - 3100	Moderate	High
S-H stretch	~2550	Low	Moderate
C≡N stretch	~2230	High	High
C=C stretch (ring)	1500 - 1600	High	High
N-H bend	~1620	Moderate	Low
C-S stretch	~700	Moderate	Moderate

Note: The predicted frequencies are unscaled. For better agreement with experimental data, a scaling factor is typically applied.

Table 3: Predicted Electronic Properties

Property	Predicted Value
HOMO Energy	-5.5 to -6.0 eV
LUMO Energy	-1.0 to -1.5 eV
HOMO-LUMO Energy Gap	4.0 to 5.0 eV
Dipole Moment	3.0 to 4.0 Debye

Note: These values are estimations based on similar molecules and would be replaced with actual calculated results.

Experimental Protocols (Proposed)

While this guide focuses on theoretical studies, the following are proposed experimental protocols for the synthesis and characterization of **4-Amino-3-mercaptobenzonitrile**, which

would be crucial for validating the computational predictions.

Synthesis of 4-Amino-3-mercaptobenzonitrile

A plausible synthetic route could involve the introduction of a thiol group onto a 4-aminobenzonitrile precursor. One potential method is the Newman-Kwart rearrangement, followed by hydrolysis.

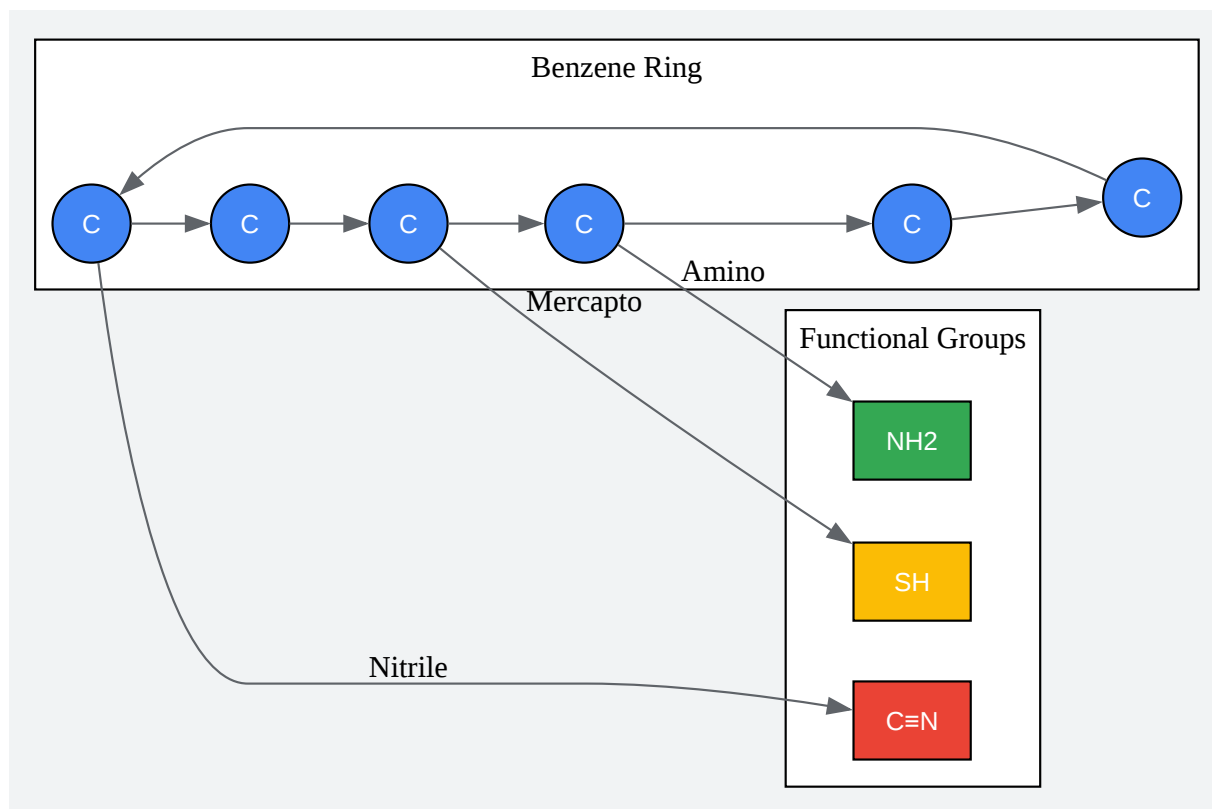
- **Protection of the Amino Group:** The amino group of 4-aminobenzonitrile is first protected, for example, by reacting it with di-tert-butyl dicarbonate (Boc)₂O to form the Boc-protected derivative.
- **Hydroxylation:** The protected aminobenzonitrile is then hydroxylated at the 3-position.
- **Thionation:** The hydroxyl group is converted to a thiocarbonate by reaction with O-phenyl chlorothionoformate.
- **Newman-Kwart Rearrangement:** The thiocarbonate undergoes thermal rearrangement to a thiocarbamate.
- **Hydrolysis and Deprotection:** The thiocarbamate is hydrolyzed under basic conditions to yield the thiol, and the Boc protecting group is removed with acid to give **4-Amino-3-mercaptobenzonitrile**.

Spectroscopic Characterization

- **FT-IR and FT-Raman Spectroscopy:** The synthesized compound would be analyzed by Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy to obtain its vibrational spectra. These experimental spectra would then be compared with the predicted spectra from the DFT calculations for validation.
- **¹H and ¹³C NMR Spectroscopy:** Nuclear Magnetic Resonance (NMR) spectroscopy would be used to confirm the molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbon atoms.
- **UV-Vis Spectroscopy:** Ultraviolet-visible (UV-Vis) spectroscopy would be employed to study the electronic transitions of the molecule. The experimental absorption maxima can be compared with the predictions from Time-Dependent DFT (TD-DFT) calculations.

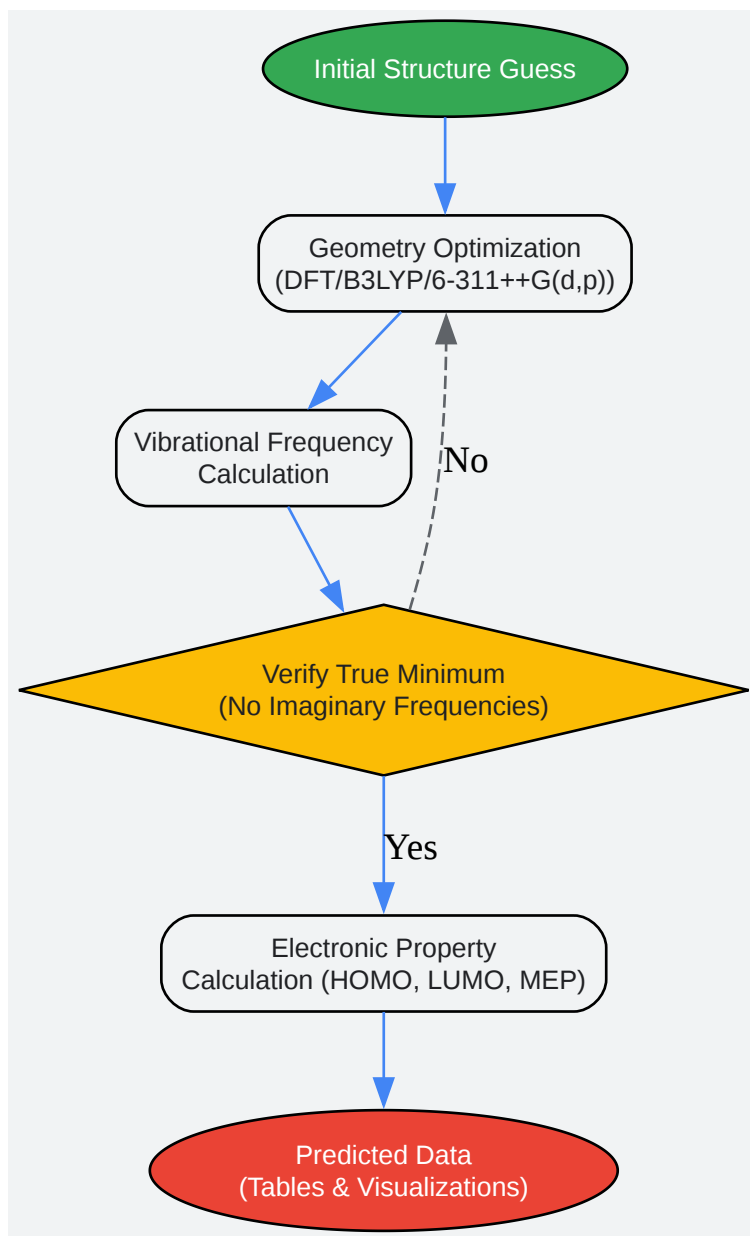
Visualizations

Visual representations are essential for understanding the complex data generated from computational studies. The following diagrams are generated using Graphviz (DOT language) to illustrate key concepts.



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Caption: Molecular structure of **4-Amino-3-mercaptobenzonitrile**.



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